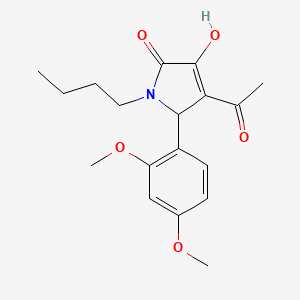

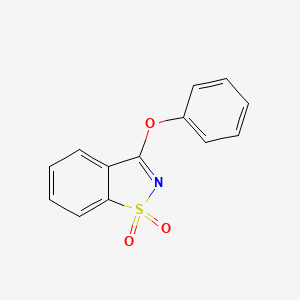

![molecular formula C17H16N4O B5557469 6-[(2-吡啶-3-基吡咯烷-1-基)羰基]咪唑并[1,2-a]吡啶](/img/structure/B5557469.png)

6-[(2-吡啶-3-基吡咯烷-1-基)羰基]咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine often involves copper-catalyzed or palladium-catalyzed reactions. For instance, a method for synthesizing 3-formyl imidazo[1,2-a]pyridines utilizes Cu-catalyzed aerobic oxidative conditions and ethyl tertiary amines as carbon sources, showcasing broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017). Another approach involves the palladium-catalyzed CO insertion and C-H bond activation to synthesize hybrid structures of indenone and imidazo[1,2-a]pyridine (Zhang, Zhang, & Fan, 2016).

Molecular Structure Analysis

The imidazo[1,2-a]pyridine core, as seen in 6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine, provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes, with derivatives synthesized and characterized for their unique structural features (Alcarazo et al., 2005).

Chemical Reactions and Properties

The chemistry of imidazo[1,2-a]pyridines includes a variety of reactions such as transition-metal-free synthesis, where ynals, pyridin-2-amines, and alcohols or thiols react to form imidazo[1,2-a]pyridines, demonstrating facile approaches for forming C-N, C-O, and C-S bonds (Cao et al., 2014). Additionally, reactions involving β-lactam carbenes with 2-pyridyl isonitriles have been developed to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines (Shao et al., 2011).

科学研究应用

荧光传感

刘莉等人的一项研究 (2018) 探讨了使用咪唑并[1,2-a]吡啶衍生物作为肼的荧光传感器。该化合物的羰基充当荧光猝灭基团,可以与肼反应,实现荧光开启型信号传导,在水性环境中提供选择性检测 (刘莉等人,2018)。

药物化学和治疗应用

Deep 等人 (2016) 强调了咪唑并[1,2-a]吡啶骨架在药物化学中的广泛应用。由于其在抗癌、抗菌、抗病毒、抗糖尿病活性等领域的潜力,它被认为是一种“药物偏见”骨架。该骨架还存在于各种上市制剂中 (Deep 等人,2016)。

化学合成和转化

邵等人 (2011) 报道了新型咪唑并[1,2-a]吡啶衍生物的合成,这些衍生物可用作汞离子的高效荧光探针。他们的研究涉及 β-内酰胺卡宾与 2-吡啶基异腈的一锅反应 (邵等人,2011)。

曹等人 (2017) 公开了一种 Cu 催化的 3-甲酰咪唑并[1,2-a]吡啶的合成方法,采用了一种新的叔胺乙酯活化模式。这代表了这类化合物合成中的一项重大进展 (曹等人,2017)。

药理学特性

Enguehard-Gueiffier 和 Gueiffier (2007) 讨论了咪唑并[1,2-a]吡啶的药理学特性,咪唑并[1,2-a]吡啶是一种具有桥头氮原子的双环系统。该化合物表现出一系列药理活性,包括充当酶抑制剂和受体配体 (Enguehard-Gueiffier 和 Gueiffier,2007)。

属性

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(14-5-6-16-19-8-10-20(16)12-14)21-9-2-4-15(21)13-3-1-7-18-11-13/h1,3,5-8,10-12,15H,2,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZPOLWLKVKJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CN3C=CN=C3C=C2)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

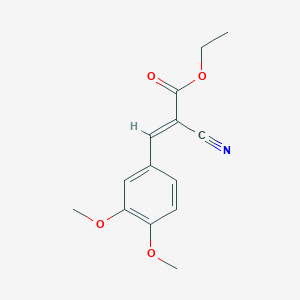

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

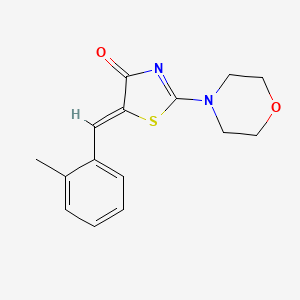

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)